3-(Diethylamino)butanoic acid

Descripción

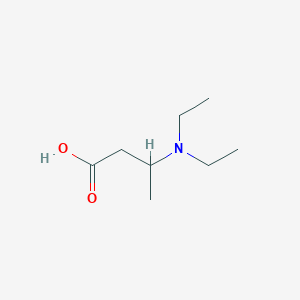

3-(Diethylamino)butanoic acid is a tertiary amine-substituted carboxylic acid characterized by a four-carbon backbone with a diethylamino group at the third carbon position. For instance, compounds like 4-acetamidobutanoic acid (HY-101411) and 3,3-dimethylbutanoic acid (1070-83-3) share structural similarities, such as functionalized butanoic acid backbones, but differ in substituents and biological activity .

Propiedades

IUPAC Name |

3-(diethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)7(3)6-8(10)11/h7H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXVSNIDDROFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)butanoic acid typically involves the reaction of diethylamine with a suitable butanoic acid derivative. One common method is the alkylation of diethylamine with a halogenated butanoic acid, such as 3-chlorobutanoic acid, under basic conditions. The reaction proceeds as follows: [ \text{Cl-CH}_2\text{-CH}_2\text{-COOH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{N-CH}_2\text{-CH}_2\text{-COOH} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Diethylamino)butanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(Diethylamino)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-(Diethylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors The diethylamino group can enhance the compound’s binding affinity to these targets, influencing biochemical pathways and cellular processes

Comparación Con Compuestos Similares

Functional Group Variations

- 4-Acetamidobutanoic Acid (HY-101411) Structure: Features an acetamido group at the fourth carbon position. Molecular Formula: C₆H₁₁NO₃ (vs. C₈H₁₇NO₂ for 3-(diethylamino)butanoic acid, inferred from analogs). Applications: Used in biochemical research due to its role as a γ-aminobutyric acid (GABA) analog .

- 2-(Acetylamino)-3,3-dimethylbutanoic Acid (22146-58-3) Structure: Contains an acetylated amino group and two methyl substituents at the third carbon. Molecular Weight: 173.212 g/mol, smaller than the estimated 175.23 g/mol for this compound.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| This compound* | C₈H₁₇NO₂ | ~175.23 | Tertiary amine (C3) | Likely polar aprotic |

| 4-Acetamidobutanoic acid | C₆H₁₁NO₃ | 145.16 | Acetamido (C4) | Polar solvents (e.g., H₂O) |

| 3,3-Dimethylbutanoic acid | C₆H₁₂O₂ | 116.16 | Two methyl groups (C3) | Lipophilic |

| 2-Acetylamino-3,3-dimethylbutanoic acid | C₈H₁₅NO₃ | 173.21 | Acetylamino, dimethyl (C3) | Moderate polarity |

Recommendations :

- Optimize synthetic routes using methodologies from related compounds (e.g., PTSA-catalyzed condensations) .

Actividad Biológica

3-(Diethylamino)butanoic acid, also known as 4-(diethylamino)butanoic acid, is an organic compound with significant potential in biochemical and pharmacological research. This compound is structurally related to butyric acid, which is recognized for its various biological activities, including roles in metabolic regulation and gut health. The presence of the diethylamino group enhances its chemical properties, making it a subject of interest in scientific studies.

Chemical Structure and Properties

- Chemical Formula : C8H17N

- CAS Number : 63867-13-0

- Molecular Weight : 143.23 g/mol

The diethylamino group contributes to the solubility and reactivity of the compound, influencing its interactions with biological macromolecules.

This compound is believed to interact with biological targets similarly to butyric acid. It has been suggested that it acts as an agonist for the human hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor involved in metabolic signaling pathways. This interaction may play a role in:

- Metabolic Regulation : Influencing energy metabolism and fat storage.

- Gut Health : Contributing to the production of short-chain fatty acids, which are crucial for maintaining gut microbiota balance.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through modulation of immune responses.

- Neuroprotective Properties : There is evidence suggesting that it may protect neuronal cells from damage, potentially useful in neurodegenerative diseases.

- Effects on Gut Microbiota : It may influence the composition and activity of gut microbiota, promoting beneficial bacterial growth.

Table 1: Summary of Biological Activities

Case Study: Metabolic Effects in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in improved metabolic profiles, including reduced body fat and enhanced glucose tolerance. This suggests its potential application in obesity and diabetes management .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, related compounds have shown favorable bioavailability and distribution characteristics, indicating that this compound may also exhibit similar pharmacokinetic properties.

Q & A

How can the synthesis of 3-(Diethylamino)butanoic acid be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amino moiety during synthesis, as seen in Boc-protected amino butanoic acid derivatives (e.g., 3-(Boc-amino)butanoic acid) .

- Coupling Agents : Employ carbodiimide-based reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) to activate carboxylic acid intermediates, ensuring efficient amide bond formation .

- Purification : Convert the product into its hydrochloride salt (as in 3-(Dimethylamino)butanoic acid hydrochloride) for crystallization, enhancing purity .

- Advanced Techniques : Microwave-assisted synthesis can reduce reaction times and improve yields, as demonstrated for structurally similar fluorenylmethoxycarbonyl (Fmoc)-protected analogs .

What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Elucidation :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the diethylamino group’s integration and chemical environment, referencing InChI codes for analogous compounds (e.g., 3-(4-aminophenyl)butanoic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for derivatives with fluorine substituents .

- Purity Assessment :

- HPLC : Utilize reverse-phase chromatography with UV detection (210–254 nm) to quantify impurities, as applied to amino acid derivatives .

- Thermal Stability :

How should researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compare experimental conditions (e.g., solvent systems, assay protocols) across studies. For example, fluorinated analogs in show activity variations based on substituent positions.

- Batch Variability : Assess synthetic reproducibility by characterizing intermediates (e.g., Boc-protected precursors) at each step to identify side products .

- Bioactivity Validation : Replicate assays using standardized cell lines (e.g., neuroprotective studies for 3-(4-aminophenyl)butanoic acid) under controlled parameters .

What strategies enhance the stability of this compound under varying storage conditions?

Methodological Answer:

- Temperature Control : Store at 2–8°C in airtight containers to prevent hydrolysis, as recommended for dimethylamino analogs .

- Lyophilization : Convert the compound to a stable lyophilized powder if degradation occurs in solution, a method used for peptide derivatives .

- Decomposition Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) and track degradation via HPLC, as applied to 3-Methyl-2-oxobutanoic acid .

How to design experiments for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified diethylamino groups (e.g., dimethylamino, pyrrolidinyl) and fluorinated aryl substituents, comparing bioactivity as in ’s fluorophenyl derivatives .

- In Silico Modeling : Perform molecular docking using software like AutoDock to predict interactions with targets (e.g., enzymes or receptors), leveraging structural data from analogs .

- Biological Assays : Test cytotoxicity, receptor binding, or antioxidant activity in standardized models (e.g., neuroprotection assays for 3-(4-aminophenyl)butanoic acid) .

What are the critical considerations for scaling up this compound synthesis without compromising purity?

Methodological Answer:

- Process Optimization :

- Solvent Selection : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., ethanol) to improve safety and scalability, as seen in peptide synthesis .

- Catalyst Efficiency : Screen palladium or ruthenium catalysts for hydrogenation steps, ensuring complete deprotection of intermediates .

- Quality Control :

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.